Diisobutyl-o-cresol

Description

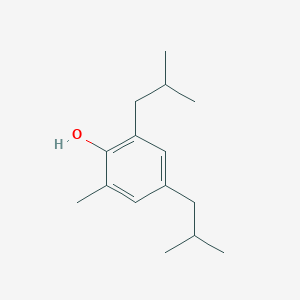

Diisobutyl-o-cresol (CAS 66027-98-3) is a substituted phenol derivative of o-cresol (2-methylphenol), where two isobutyl groups (-CH2CH(CH3)2) are attached to the aromatic ring. Its molecular formula is inferred as C14H22O (molecular weight: ~206.32 g/mol), though analytical data for a related derivative (isoBOC-o-cresol, C12H16O3, MW 208.25) highlight the role of substituents in altering physical properties like boiling points and solubility .

Properties

CAS No. |

66027-98-3 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

2-methyl-4,6-bis(2-methylpropyl)phenol |

InChI |

InChI=1S/C15H24O/c1-10(2)6-13-8-12(5)15(16)14(9-13)7-11(3)4/h8-11,16H,6-7H2,1-5H3 |

InChI Key |

SOGRWPBNEICCRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)CC(C)C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisobutyl-o-cresol can be synthesized through the alkylation of o-cresol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the desired product. The general reaction scheme is as follows:

o-Cresol+2IsobutyleneAcid Catalystthis compound

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow reactors where o-cresol and isobutylene are fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Diisobutyl-o-cresol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

Oxidation: Quinones and hydroxy derivatives.

Reduction: Alcohols and alkanes.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Diisobutyl-o-cresol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its antiseptic and disinfectant properties.

Industry: Utilized in the production of resins, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism by which diisobutyl-o-cresol exerts its effects involves the disruption of bacterial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. This action is similar to other phenolic compounds, which are known for their germicidal properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Diisobutylphenols

Diisobutyl-o-cresol differs from other diisobutylphenol isomers in the placement of substituents:

- 2,6-Diisobutylphenol (CAS 52348-51-3): Substitution at the 2 and 6 positions on the phenol ring.

- 3,5-Diisobutylphenol (CAS 52348-52-4): Substitution at the 3 and 5 positions.

- 2,4-Diisobutylphenol (CAS 65152-07-0): Substitution at the 2 and 4 positions.

Key Differences :

- For example, o-cresol showed a NOEL of 240 mg/kg in mink, whereas p-cresol caused pigmentation loss in mice at 0.5% dietary concentration .

Alkyl-Substituted Cresols

Table 1: Comparison of Alkyl-Substituted Cresols

Key Observations :

- Substituent Bulk : Diisobutyl groups in this compound confer greater steric hindrance than tert-butyl or sec-butyl groups, likely reducing metabolic degradation rates compared to smaller analogs .

- Toxicity Trends : Substituted cresols with electron-withdrawing groups (e.g., chlorine in p-chloro-m-cresol) exhibit higher acute toxicity (e.g., LC50 > 583 mg/m³ for PCMC in rats) compared to alkylated derivatives .

Toxicological and Environmental Considerations

- Acute Toxicity : Cresols generally show LD50 values of 200–5000 mg/kg in oral studies. This compound’s low solubility may result in higher LD50 values compared to unsubstituted cresols .

- Chronic Exposure : Subchronic studies on o-cresol in rats (9 mg/m³) revealed leukocyte changes and neurotoxicity, suggesting alkylated derivatives may require similar precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.